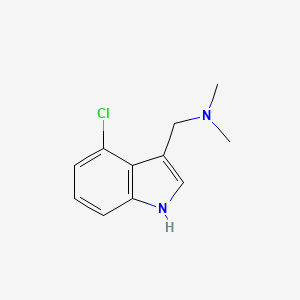![molecular formula C9H18OSi B1639929 4-[(三甲基硅氧基)亚甲基]-2-戊烯 CAS No. 82223-91-4](/img/structure/B1639929.png)
4-[(三甲基硅氧基)亚甲基]-2-戊烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Trimethylsiloxy)methylene]-2-pentene is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsiloxy group attached to a methylene and pentene backbone.
科学研究应用
4-[(Trimethylsiloxy)methylene]-2-pentene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers and other silicon-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsiloxy)methylene]-2-pentene typically involves the reaction of trimethylsilyl chloride with a suitable precursor. One common method is the hydrosilylation of vinyl-terminated compounds in the presence of a catalyst such as Karstedt’s catalyst. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-[(Trimethylsiloxy)methylene]-2-pentene may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
4-[(Trimethylsiloxy)methylene]-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 4-[(Trimethylsiloxy)methylene]-2-pentene involves its interaction with various molecular targets. The trimethylsiloxy group provides steric hindrance, which can influence the reactivity of the compound. The methylene and pentene backbone allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The exact molecular pathways and targets are still under investigation, but its unique structure plays a crucial role in its reactivity and applications .
相似化合物的比较
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- tert-Butyldimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness
4-[(Trimethylsiloxy)methylene]-2-pentene is unique due to its specific combination of a trimethylsiloxy group with a methylene and pentene backbone. This structure provides distinct reactivity and stability compared to other silyl ethers, making it valuable for specialized applications in various fields .
属性
IUPAC Name |
trimethyl(2-methylpenta-1,3-dienoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJPELNBSKTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CO[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10827922 |
Source


|
| Record name | Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82223-91-4 |
Source


|
| Record name | Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)








![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)




